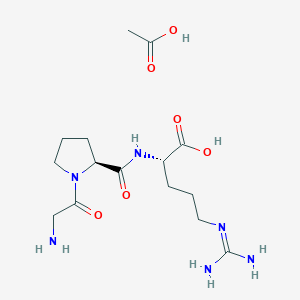

H-Gly-Pro-Arg-OH.Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H28N6O6 |

|---|---|

Molecular Weight |

388.42 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C13H24N6O4.C2H4O2/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16;1-2(3)4/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |

InChI Key |

CPPQZQFDCKJXOJ-OZZZDHQUSA-N |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O |

sequence |

GPR |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architect: Gly-Pro-Arg (GPR) Peptides in Fibrin Polymerization and Assay Interference

[1]

Executive Summary

The Gly-Pro-Arg (GPR) tripeptide sequence represents the fundamental "molecular switch" of hemostasis. Located at the N-terminus of the fibrin

For researchers and drug developers, mastering the GPR mechanism is two-fold:

-

Mechanistic Understanding: It is the target for investigating coagulopathies and dysfibrinogenemias.

-

Analytical Utility: Synthetic analogs (e.g., GPRP-amide) are indispensable tools for arresting clot formation in Thrombin Generation Assays (TGA), allowing for the quantification of enzymatic activity without physical interference from the fibrin mesh.

Part 1: Molecular Mechanics of the "Knob-Hole" Interaction

The Structural Trigger

Fibrinogen is a hexameric glycoprotein

-

Central E-Region: Contains the N-termini of all chains.

-

Distal D-Regions: Contain the C-termini of the

and

The A:a Interaction (Primary Polymerization)

Upon activation, thrombin cleaves the Arg16-Gly17 bond of the

This exposed GPR motif is termed "Knob A." It functions as a tethered ligand that binds with high specificity to "Hole a," a pocket located in the

The B:b Interaction (Secondary Reinforcement)

Slower cleavage of Fibrinopeptide B (FpB) from the

Quantitative Affinity Data

The affinity of these "knobs" for their respective "holes" dictates polymerization kinetics. Synthetic analogs are used to characterize these interactions.

| Peptide Motif | Designation | Target Site | Dissociation Constant ( | Function |

| Gly-Pro-Arg (GPR) | Knob 'A' (Native) | ~2–5 | Initiates protofibril formation.[2] | |

| Gly-Pro-Arg-Pro (GPRP) | Synthetic Analog | ~25 | Inhibitor: Binds hole 'a' but cannot polymerize. | |

| Gly-His-Arg-Pro (GHRP) | Knob 'B' (Native) | ~140 | Lateral reinforcement (weaker affinity).[2] |

Data synthesized from Weisel et al. and biochemical characterization studies [1, 2].

Part 2: Visualizing the Mechanism

The following diagram illustrates the transition from Fibrinogen to Fibrin Polymer and the competitive inhibition mechanism utilized in assay development.

Caption: Thrombin exposes Knob 'A' (GPR).[2] Native GPR binds Hole 'a' to polymerize.[2] Synthetic GPRP competitively blocks Hole 'a', arresting the clot.

Part 3: GPR as a Tool in Drug Development

The Challenge: Measuring Thrombin Without Clotting

In drug development (e.g., testing anticoagulants like rivaroxaban or apixaban), researchers often use the Thrombin Generation Assay (TGA) .

-

Problem: The formation of a physical fibrin clot causes turbidity, which quenches the fluorescent signal used to measure thrombin activity. It also physically traps thrombin, altering the kinetics.

-

Solution: Introduce a synthetic peptide, Gly-Pro-Arg-Pro (GPRP) or GPRP-amide .

Mechanism of Action in Assays

GPRP mimics the N-terminus of the fibrin

Validated Protocol: Polymerization-Inhibited TGA

Objective: Measure Endogenous Thrombin Potential (ETP) in plasma without clot interference.

Reagents

-

Platelet Poor Plasma (PPP): Citrated.

-

Trigger Reagent: Tissue Factor (TF) + Phospholipids (4

). -

Fluorescent Substrate: Z-Gly-Gly-Arg-AMC (2.5 mM) +

. -

Inhibitor: GPRP-amide (Pefa-6003). Note: The amide form is preferred for higher stability against proteolysis.

Step-by-Step Workflow

-

Preparation: Thaw plasma samples at 37°C for 5 minutes.

-

Inhibitor Addition: Add GPRP-amide to the fluorescent substrate buffer.

-

Target Concentration: The final concentration in the well must be 2.5 mM to 5 mM . Lower concentrations (e.g., <1 mM) may allow partial polymerization, causing signal drift [4].

-

-

Plating:

-

Dispense 80

of Plasma into microplate wells. -

Dispense 20

of TF/Phospholipid trigger.

-

-

Initiation:

-

Dispense 20

of Fluorescent Substrate +

-

-

Measurement:

-

Monitor fluorescence (Excitation 390 nm / Emission 460 nm) for 60 minutes at 37°C.

-

-

Data Processing:

-

Calculate the first derivative of the fluorescence curve to obtain the Thrombin Generation Curve (nM Thrombin vs. Time).

-

Self-Validating Controls

-

The "Hook" Effect Check: If GPRP concentration is insufficient, the fluorescence trace will show a sudden drop or "hook" at the peak of thrombin generation due to turbidity scattering light. A smooth curve confirms successful polymerization inhibition.

-

Calibrator: Run a parallel well with an

-Macroglobulin-Thrombin complex (calibrator) to correct for inner filter effects (color of the plasma).

Part 4: References

-

Weisel, J. W., & Litvinov, R. I. (2017). Fibrin Formation, Structure and Properties.[1][5][6][7][8][9][10] Sub-cellular biochemistry, 82, 405–456. [Link]

-

Laudano, A. P., & Doolittle, R. F. (1978).[6] Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers.[6] Proceedings of the National Academy of Sciences, 75(7), 3085–3089.[6] [Link][6]

-

Green, D., et al. (2013). Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set.[4] Chemistry & Biology, 20(1), 1–12. (Context on GPRP affinity). [Link]

-

Hemker, H. C., et al. (2003). Thrombin generation in plasma: its assessment via the endogenous thrombin potential. Thrombosis and Haemostasis, 74(01), 134-138. (Basis for CAT method using polymerization inhibitors). [Link]

Sources

- 1. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Fibrinopeptide A binds Gly-Pro-Arg-Pro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. faculty.washington.edu [faculty.washington.edu]

- 9. Structure of the fibrinogen gamma-chain integrin binding and factor XIIIa cross-linking sites obtained through carrier protein driven crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Role of Gly-Pro-Arg tripeptide in inhibiting fibrin polymerization

Executive Summary

The polymerization of fibrin is the terminal event in the coagulation cascade, transforming soluble fibrinogen into an insoluble fibrin network.[1] This process is driven by a high-affinity "knob-hole" interaction, specifically between the N-terminal Gly-Pro-Arg (GPR) sequence (the "A" knob) exposed on the fibrin

This guide details the mechanistic role of the GPR tripeptide as both the native initiator of polymerization and a potent competitive inhibitor when introduced exogenously. We explore the structural biology of the interaction, provide validated protocols for quantifying inhibition via turbidity assays, and distinguish between the native GPR sequence and its stabilized synthetic analog, GPRP (Gly-Pro-Arg-Pro), essential for rigorous experimental design in drug development and hemostasis research.

Mechanistic Foundation: The Knob-Hole Interaction[1][3][4]

Structural Activation

Fibrinogen is a hexameric glycoprotein

-

Cleavage: Thrombin cleaves the Arg16-Gly17 bond.

-

Exposure: This releases FPA and exposes the new N-terminal sequence: Gly-Pro-Arg-Val... (residues 17-20).

-

The "A" Knob: The tripeptide Gly-Pro-Arg (GPR) constitutes the functional "A" knob.[1][2] The positively charged N-terminal Glycine and the Arginine side chain are critical for binding.

Polymerization Assembly

The exposed GPR knob binds non-covalently to the "a" hole, a constitutively open pocket located in the

Mechanism of Inhibition

When free synthetic GPR peptide is added to the system, it functions as a competitive antagonist .

-

Action: Free GPR peptides diffuse into the "a" holes of fibrinogen or fibrin monomers.

-

Result: The "a" holes are saturated. When thrombin subsequently generates native fibrin monomers, their exposed "A" knobs find no available binding sites.

-

Outcome: Protofibril formation is arrested, and the solution remains fluid (or clotting is significantly delayed).

Figure 1: Competitive inhibition mechanism. Exogenous GPR saturates the

Comparative Biochemistry: GPR vs. GPRP[1][3]

While Gly-Pro-Arg (GPR) is the native sequence, the tetrapeptide Gly-Pro-Arg-Pro (GPRP) is the industry standard for experimental inhibition. Understanding the distinction is vital for assay validity.

| Feature | Gly-Pro-Arg (GPR) | Gly-Pro-Arg-Pro (GPRP) |

| Origin | Native N-terminal sequence of | Synthetic analog.[5] |

| Binding Affinity ( | ||

| Stability | Susceptible to rapid proteolysis. | Stabilized by C-terminal Proline. |

| Primary Use | Mechanistic studies; physiological relevance.[1][6][5][7] | Anticoagulant in assays; preventing gelation. |

| Inhibition Type | Competitive | Competitive |

Scientific Insight: The C-terminal proline in GPRP mimics the geometry of the native sequence but provides resistance to degradation and a tighter fit in the

Experimental Protocol: Turbidity Assay for Polymerization Inhibition

This protocol quantifies the inhibitory capacity of GPR-based peptides by monitoring the scattering of light (turbidity) during clot formation.

Reagents & Equipment

-

Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM CaCl

, pH 7.4. -

Fibrinogen: Human fibrinogen (plasminogen-free), final conc. 1.0 mg/mL (

). -

Thrombin: Human

-thrombin, final conc. 0.1 - 0.5 U/mL. -

Inhibitor: GPR or GPRP peptide (lyophilized, dissolved in buffer).

-

Detection: Spectrophotometer or Plate Reader at 350 nm .[6]

Workflow

-

Preparation: Dilute fibrinogen in Buffer.

-

Inhibitor Addition: Add GPR peptide at varying molar excesses relative to fibrinogen (e.g., 0x, 10x, 50x, 100x, 500x).

-

Note: A 500-fold molar excess is often required for complete inhibition due to the reversible nature of the binding.

-

-

Incubation: Incubate for 15 minutes at 25°C to ensure equilibrium binding of GPR to the "a" holes.

-

Initiation: Add Thrombin to initiate the reaction.[6] Mix immediately (avoid bubbles).

-

Measurement: Monitor Absorbance (350 nm) every 10-30 seconds for 60 minutes.

Figure 2: Workflow for Thrombin-Initiated Turbidity Assay.

Data Interpretation[1]

-

Lag Phase: The time before turbidity increases. GPR will prolong the lag phase significantly.

-

Max Absorbance: Proportional to fiber thickness. High concentrations of GPR may reduce the final optical density, indicating thinner fibers or incomplete polymerization.

-

IC50 Determination: Plot the inverse of the polymerization rate (

) vs. Inhibitor Concentration to determine the inhibition constant (

References

-

Laudano, A. P., & Doolittle, R. F. (1978).[6][5][8] Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers.[1][6] Proceedings of the National Academy of Sciences, 75(7), 3085–3089.[5] Link

-

Laudano, A. P., & Doolittle, R. F. (1980).[6][5] Studies on synthetic peptides that bind to fibrinogen and prevent fibrin polymerization.[1][6][9][5][10][11][12] Structural requirements, number of binding sites, and species differences.[5][10] Biochemistry, 19(5), 1013–1019.[5] Link

-

Weisel, J. W., & Litvinov, R. I. (2013). Mechanisms of fibrin polymerization and clinical implications. Blood, 121(10), 1712–1719. Link

-

Yang, Z., Mochalkin, I., & Doolittle, R. F. (2000).[8] A model of fibrin formation based on crystal structures of fibrinogen and fibrin fragments complexed with synthetic peptides.[3][13] Proceedings of the National Academy of Sciences, 97(26), 14156–14161.[8] Link[8]

Sources

- 1. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. The primary fibrin polymerization pocket: Three-dimensional structure of a 30-kDa C-terminal γ chain fragment complexed with the peptide Gly-Pro-Arg-Pro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of fibrinogen binding to human platelets by the tetrapeptide glycyl-L-prolyl-L-arginyl-L-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new direction for anticoagulants: Inhibiting fibrin assembly with PEGylated fibrin knob mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. Fibrinogen variant BβD432A has normal polymerization but does not bind knob “B” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fibrinopeptide A binds Gly-Pro-Arg-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Difference between H-Gly-Pro-Arg-OH acetate and trifluoroacetate salts

Comparative Analysis of Acetate vs. Trifluoroacetate Salts in Therapeutic & Research Applications

Executive Summary

For researchers and drug developers working with the fibrinogen-binding peptide H-Gly-Pro-Arg-OH (GPR) , the choice of counterion—Trifluoroacetate (TFA) versus Acetate (AcOH)—is not merely a chemical detail; it is a determinant of biological validity and regulatory compliance.

While TFA salts are the standard output of Solid Phase Peptide Synthesis (SPPS) due to their favorable HPLC properties, they are often unsuitable for downstream biological assays.[1] TFA is cytotoxic, alters pH in unbuffered systems, and can artificially skew receptor-binding kinetics. Acetate salts, though requiring an additional manufacturing step, offer a physiological profile essential for in vivo studies and sensitive in vitro fibrinogen polymerization assays.

The Molecule: H-Gly-Pro-Arg-OH (GPR)

H-Gly-Pro-Arg-OH is a tripeptide analogue of the N-terminus of the fibrin

-

Key Functional Group: The Guanidinium group on the Arginine (Arg) side chain.

-

Ionic State: At physiological pH, the N-terminus and Arg side chain are protonated (+), while the C-terminal carboxyl is deprotonated (-). The counterion associates primarily with the highly basic Guanidinium group.

The Chemistry of Counterions: TFA vs. Acetate

The counterion dictates the peptide's solubility, stability, and "Net Peptide Content" (NPC).

Physicochemical Comparison

| Feature | Trifluoroacetate (TFA) | Acetate (AcOH) | Impact on GPR Peptide |

| Acid Strength (pKa) | ~0.23 (Strong Acid) | ~4.76 (Weak Acid) | TFA creates a highly acidic micro-environment if unbuffered. |

| Molecular Weight | 114.02 g/mol | 60.05 g/mol | Critical: TFA significantly lowers the Net Peptide Content (NPC) per mg of powder. |

| Volatility | High | High | Both can be removed/exchanged via lyophilization, but TFA "sticks" to Arg. |

| Ion Pairing | Strong (Hydrophobic) | Weak (Hydrophilic) | TFA improves HPLC resolution (sharp peaks); Acetate causes broader peaks. |

| Solubility | High in organic solvents | High in water | TFA salts are preferred for hydrophobic peptides; GPR is hydrophilic, so both work well in water. |

The "Sticky" Arginine Problem

Arginine residues form bidentate hydrogen bonds with counterions. The electron-withdrawing fluorines in TFA create a strong ion pair with the Arg guanidinium group. This interaction is so stable that standard lyophilization often fails to remove TFA, requiring specific ion-exchange chromatography.

Biological Implications & Toxicity

Using GPR-TFA in biological assays introduces a "hidden variable"—the trifluoroacetate ion.

Cytotoxicity Mechanisms

TFA is not biologically inert. Research indicates it inhibits cell proliferation and alters metabolic function at concentrations often reached during peptide dosing.

-

Osteoblast Inhibition: TFA concentrations as low as

M have been shown to inhibit osteoblast and chondrocyte proliferation [1].[4] -

pH Shock: In cell culture, adding GPR-TFA can transiently lower the pH of the medium before the buffer system compensates, potentially triggering stress responses or acid-sensing ion channels (ASICs).

Assay Interference (Fibrinogen Polymerization)

In thrombin/fibrinogen assays, the ionic strength and pH are critical.

-

TFA Effect: The strong ionic character of TFA can shield the positive charge of the Arginine residue more effectively than Acetate. Since GPR binding to the fibrinogen D-domain relies on electrostatic interactions, residual TFA can artificially lower the apparent affinity (

) of the peptide. -

Recommendation: For

determination or coagulation timing assays, Acetate salt is mandatory to ensure the observed effect is due to GPR, not the counterion.

Visualizing the Interference Pathway

Figure 1: Mechanism of TFA interference in biological assays. The release of TFA anions acts as a secondary active agent, causing cytotoxicity and skewing binding kinetics.

Manufacturing: Salt Exchange Protocol

To convert H-Gly-Pro-Arg-OH from TFA to Acetate salt, a simple lyophilization is insufficient. A Strong Anion Exchange (SAX) or HPLC method is required.

Protocol: HPLC-Based Salt Exchange

This method is preferred for high-purity applications (>98%) as it simultaneously purifies the peptide.

Reagents:

-

Buffer A: 10 mM Ammonium Acetate (

) in Water (pH ~6.0). -

Buffer B: 10 mM Ammonium Acetate in 80% Acetonitrile / 20% Water.

-

Column: C18 Preparative HPLC Column.

Step-by-Step Workflow:

-

Equilibration: Flush the C18 column with 95% Buffer A / 5% Buffer B for 20 minutes. This saturates the stationary phase with Acetate ions.

-

Loading: Dissolve the crude GPR-TFA salt in Buffer A. Inject onto the column.

-

Wash (Critical): Isocratic flow at 0-5% Buffer B for 10 minutes.

-

Elution: Apply a gradient (e.g., 5% to 40% Buffer B over 30 minutes). Collect the peptide peak.[7]

-

Lyophilization: Freeze-dry the collected fractions. The volatile Ammonia and excess Acetic Acid evaporate, leaving H-Gly-Pro-Arg-OH . xAcOH .

Workflow Diagram

Figure 2: HPLC-based salt exchange workflow using Ammonium Acetate to displace Trifluoroacetate.

Analytical Validation (QC)

You must validate that the exchange was successful. Standard HPLC (UV detection) cannot distinguish between salt forms because the counterion does not absorb UV light.

Recommended QC Methods

-

Ion Chromatography (IC): The gold standard. Separates anions (Trifluoroacetate vs. Acetate) and quantifies them against standards.

-

Target: TFA content < 0.1% (w/w).

-

-

-NMR Spectroscopy: Highly sensitive for TFA detection.

-

Signal: TFA appears as a distinct singlet at ~ -76 ppm.

-

Pass Criteria: Absence of the Fluorine signal.

-

-

Elemental Analysis (CHN):

-

TFA salts will show slightly different C/N ratios, but this is often less specific than IC or NMR.

-

References

-

Cornish, J., et al. (1997). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[4] American Journal of Physiology-Endocrinology and Metabolism.

-

FDA Guidance for Industry. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products.[5] (Highlighting the requirement for impurity characterization, including counterions).

-

Gaussier, H., et al. (2002). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. (Detailed comparison of exchange methodologies).

-

Laudano, A. P., & Doolittle, R. F. (1978).[9] Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers.[9] Proceedings of the National Academy of Sciences.[9] (Foundational paper on GPR function). [9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]

- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usp.org [usp.org]

- 6. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. subscriber.ipq.org [subscriber.ipq.org]

- 9. Fibrinopeptide A binds Gly-Pro-Arg-Pro - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of H-Gly-Pro-Arg-OH in Aqueous Solution

A Technical Guide for Drug Development & Formulation Scientists[1]

Executive Summary

The tripeptide H-Gly-Pro-Arg-OH (GPR) presents a deceptive stability profile.[1] While often cited for its structural role in collagen triple helices, its behavior as a free entity in aqueous solution is dominated by a specific, thermodynamically favored degradation pathway: Diketopiperazine (DKP) formation .[1]

Unlike standard linear peptides where random amide bond hydrolysis is the primary risk, GPR contains a "penultimate proline" motif (Gly-Pro -Arg).[1] This structural feature drastically lowers the activation energy for intramolecular cyclization, leading to the rapid cleavage of the peptide into Cyclo(Gly-Pro) and free Arginine .

This guide details the thermodynamic landscape of GPR, quantifying the risks of cyclization versus hydrolysis, and provides validated protocols for assessing and mitigating these instabilities.

Physicochemical Landscape

To understand the thermodynamic forces driving GPR degradation, we must first establish its ionization state in aqueous solution. The stability of the peptide is inextricably linked to the protonation state of its N-terminal glycine.

Structure: H-Gly-Pro-Arg-OH Molecular Weight: 328.37 g/mol Isoelectric Point (pI): ~11.0 (Highly Basic)[1]

Ionization Profile (Aqueous, 25°C)

| Functional Group | Approx. pKa | Charge at pH 7.0 | Role in Stability |

| C-Terminus (Arg -COOH) | 2.17 | -1 (Carboxylate) | Electrostatic anchor; minimal reactivity.[1] |

| N-Terminus (Gly -NH₂) | 9.60 | +1 (Ammonium) | CRITICAL: Deprotonation triggers nucleophilic attack on the Pro-Arg bond.[1] |

| Side Chain (Arg Guanidino) | 12.48 | +1 (Cationic) | Solubilizing agent; prevents aggregation but does not prevent DKP.[1] |

Thermodynamic Implication: At physiological pH (7.4), the N-terminus is predominantly protonated (

The Dominant Instability: Diketopiperazine (DKP) Formation[2]

The thermodynamic stability of GPR is not governed by the strength of the peptide bond itself (which has a half-life of years at 25°C), but by the steric facilitation of cyclization .

The Mechanism

The presence of Proline at the second position (penultimate) restricts the conformational freedom of the peptide backbone. The peptide bond between Gly and Pro can isomerize between trans and cis states. The cis isomer brings the N-terminal amine of Glycine into close proximity with the carbonyl carbon of the Pro-Arg amide bond.

-

Initiation: The N-terminal amine loses a proton (pH dependent).[1]

-

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the Pro-Arg bond.

-

Transition State: Formation of a tetrahedral intermediate.[1]

-

Collapse: The Arg-OH group is expelled as the leaving group.

-

Result: Formation of the stable six-membered ring Cyclo(Gly-Pro) and free Arginine .[1]

Visualization of the Degradation Pathway

The following diagram illustrates the competing pathways, highlighting the lower energy barrier for DKP formation compared to standard hydrolysis.

Caption: Pathway analysis showing the favored DKP cyclization route (solid lines) versus the slower linear hydrolysis (dashed).

Experimental Protocols for Stability Assessment

To rigorously quantify the thermodynamic parameters (

Protocol A: pH-Rate Profiling (DKP Risk Assessment)

Objective: Determine the pH of maximum stability (pH_max).

-

Buffer Preparation: Prepare 50 mM buffers with constant ionic strength (I=0.1 M NaCl) spanning pH 2.0 to 10.0.

-

Sample Prep: Dissolve H-Gly-Pro-Arg-OH to a concentration of 1 mg/mL.

-

Incubation: Incubate samples at 60°C (accelerated condition) for 24 hours.

-

Analysis: Analyze via RP-HPLC.

-

Data Interpretation: Plot

vs. pH. You will observe a "V" or "U" shape.[1] The degradation rate will rise sharply above pH 7 due to DKP formation.[1]

Protocol B: Arrhenius Kinetics (Determination of Shelf-Life)

Objective: Calculate activation energy (

-

Conditions: Select the optimal pH from Protocol A (likely pH 3.0 - 5.0).

-

Temperatures: Incubate aliquots at 40°C, 50°C, 60°C, and 70°C.

-

Sampling:

-

70°C: Sample every 2 hours for 12 hours.

-

60°C: Sample every 6 hours for 48 hours.

-

40°C: Sample every 24 hours for 7 days.

-

-

Quenching: Immediately dilute samples 1:10 in cold 0.1% TFA to stop the reaction.

-

Calculation:

Formulation & Stabilization Strategies[1][4][5]

Based on the thermodynamic mechanism, the following strategies are required to stabilize GPR in solution:

| Strategy | Mechanism of Action | Recommendation |

| Acidic pH (3.0 - 5.0) | Protonates the N-terminal amine ( | Primary Strategy. Use Acetate or Citrate buffers.[1] |

| Steric Hindrance (N-modification) | If the N-terminus is acetylated (Ac-Gly-Pro-Arg-OH), DKP formation is chemically impossible.[1] | Consider modifying the drug substance if biological activity permits.[1] |

| Low Temperature | DKP formation has a high activation energy compared to diffusion but lower than hydrolysis.[1] | Store at 2-8°C or -20°C. |

| Excipients | Arginine or Glycine (as excipients) can stabilize via preferential hydration, but high salt can shield charges.[1] | Use low ionic strength buffers to maintain repulsive forces if aggregation is suspected (rare for GPR).[1] |

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing GPR stability.

Caption: Decision matrix for characterizing GPR degradation mechanisms and selecting formulation parameters.

References

-

Goolcharran, C., & Borchardt, R. T. (1998).[1] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. (Validates the mechanism of N-terminal cyclization in Gly-Pro sequences).

-

Steinberg, S. M., & Bada, J. L. (1981).[1] Diketopiperazine formation during peptide hydrolysis.[1][2] Science.

-

Capasso, S., et al. (1991).[1] Mechanism of diketopiperazine formation. Journal of The Chemical Society. (Provides thermodynamic constants for the cyclization transition state).

-

PubChem. (2024).[1] Compound Summary: Arg-Gly-Pro.[1][3][4] National Library of Medicine.[1]

-

Platts, L., & Falconer, R. J. (2015).[1][5] Controlling protein stability: Mechanisms revealed using formulations of arginine, glycine.[1][5] International Journal of Pharmaceutics.

Sources

- 1. Arg-Gly-Pro | C13H24N6O4 | CID 145453826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Bachem H-Gly-Pro-Arg-Pro-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Solved Glu-His-Trp-Ser-Gly-Leu-Arg-Pro-Gly The pKa values | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

H-Gly-Pro-Arg-OH (GPR): The Fibrin-Targeting Motif in Biomaterial Design

[1]

Content Type: Technical Whitepaper Audience: Researchers, Biomaterial Scientists, and Drug Delivery Engineers Focus: Molecular mechanisms, conjugation strategies, and supramolecular applications of the GPR peptide.[1]

Executive Summary

H-Gly-Pro-Arg-OH (GPR) is a tripeptide sequence of critical importance in hematology and biomaterials engineering.[1] It represents the N-terminal sequence of the fibrinogen

For biomaterial scientists, GPR is not merely a peptide; it is a molecular logic gate that enables materials to interact specifically with the coagulation cascade.[1] Unlike the ubiquitous RGD peptide, which targets integrins for cell adhesion, GPR targets the structural protein fibrin(ogen).[1] This specificity allows for the engineering of fibrin-mimetic hydrogels , thrombus-targeted nanocarriers , and smart hemostats that actively recruit host fibrinogen to seal wounds.[1]

This guide details the physicochemical properties of H-Gly-Pro-Arg-OH, its mechanistic role in supramolecular assembly, and protocols for its integration into functional biomaterials.[1]

Molecular Mechanism: The "Knob-Hole" Interaction[1]

The utility of GPR in biomaterials is grounded in the "Knob-Hole" theory of fibrin polymerization.[1]

Mechanism of Action[1]

-

Thrombin Activation: Thrombin cleaves Fibrinopeptide A from the N-terminus of the fibrinogen

-chain, exposing the GPR sequence (Knob 'a').ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Binding Event: The exposed GPR knob binds constitutively to a complementary pocket (Hole 'a') in the

-module of another fibrinogen molecule.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Polymerization: This non-covalent interaction drives the formation of protofibrils, which laterally aggregate into fibrin fibers.[1]

By conjugating H-Gly-Pro-Arg-OH to synthetic scaffolds (e.g., PEG, hyaluronic acid, or nanoparticles), researchers can create materials that "hijack" this natural assembly process.[1]

Visualization of the Signaling Pathway[1]

Caption: The GPR peptide (Knob 'a') drives fibrin polymerization.[1] Synthetic GPR-biomaterials mimic this knob to bind fibrinogen or target clots.[1]

Technical Specifications & Design Considerations

When designing GPR-functionalized materials, the choice of peptide sequence and conjugation chemistry is pivotal.[1]

Peptide Variants: GPR vs. GPRP

While H-Gly-Pro-Arg-OH is the native sequence, it is susceptible to rapid proteolysis in serum.[1] The analog Gly-Pro-Arg-Pro (GPRP) is frequently used for enhanced stability and affinity.[1]

| Feature | H-Gly-Pro-Arg-OH (GPR) | H-Gly-Pro-Arg-Pro-OH (GPRP) |

| Origin | Native fibrinogen | Synthetic analog |

| Affinity ( | Moderate (~100 | High (~20 |

| Stability | Low (cleaved by serum proteases) | High (Proline confers resistance) |

| Primary Use | Native mimicry, biodegradable scaffolds | Thrombus targeting, polymerization inhibition |

| Function | Initiates polymerization (if multivalent) | Inhibits polymerization (if free); Targets fibrin (if conjugated) |

Expert Insight: For drug delivery vehicles targeting acute clots, GPRP is preferred due to its stability.[1] For tissue engineering scaffolds where natural remodeling is desired, the native GPR sequence may be superior as it allows the material to degrade naturally alongside the fibrin clot.[1]

Conjugation Strategies

The free carboxyl group (-OH) and the N-terminal amine provide handles for conjugation.[1] However, the N-terminal Glycine is critical for binding.[1] Modifying the N-terminus abolishes binding affinity. [1]

Applications in Biomaterials[1][2][3][4][5][6]

Thrombus-Targeted Drug Delivery

Nanoparticles decorated with GPR(P) can selectively bind to fibrin-rich clots.[1] This allows for the targeted delivery of thrombolytic agents (e.g., tPA) or contrast agents.[1]

-

Mechanism: The GPR ligand binds to "Hole 'a'" which is abundant in the fibrin mesh of a thrombus.[1]

-

Benefit: Reduces systemic bleeding risk by concentrating the drug at the clot site.[1]

Fibrin-Mimetic "Smart" Hydrogels

By conjugating GPR to a multi-arm PEG backbone, researchers create "fibrin glue" mimics.[1] When mixed with fibrinogen (from patient blood), the PEG-GPR binds the fibrinogen

-

Advantage: These hydrogels form in situ without exogenous thrombin, reducing immune rejection risks.[1]

Wound Healing Scaffolds

GPR-functionalized surfaces recruit circulating fibrinogen, forming a provisional matrix that supports endothelial cell migration and platelet adhesion (mediated indirectly via fibrinogen bridging).[1]

Experimental Protocols

Protocol A: Conjugation of GPR to Carboxylated Nanoparticles (EDC/NHS Chemistry)

Objective: Covalently attach H-Gly-Pro-Arg-OH to a PLGA or Lipid nanoparticle surface via the C-terminus.[1] Note: This requires a modified peptide with a C-terminal diamine or Lysine to preserve the C-terminal carboxyl if the N-terminus must remain free.[1] However, standard solid-phase synthesis usually produces C-terminal amides or acids.[1] To keep the N-terminus free (essential for activity), we typically use a peptide with a C-terminal Lysine or Cysteine linker.[1]

Revised Strategy: Use Maleimide-Thiol chemistry for precise orientation.[1] Peptide Design: H-Gly-Pro-Arg-Gly-Gly-Cys-NH2 (GPR-GGC).[1] The C-terminal Cysteine provides the thiol.[1]

Workflow:

-

Activation: Dissolve Maleimide-PEG-PLGA nanoparticles (10 mg/mL) in PBS (pH 7.4).

-

Coupling: Add GPR-GGC peptide (5-fold molar excess relative to maleimide groups).[1]

-

Incubation: React for 4 hours at room temperature under nitrogen atmosphere (to prevent disulfide formation).

-

Purification: Dialyze against water (MWCO 3.5 kDa) for 24 hours to remove unreacted peptide.

-

Validation: Quantify peptide loading using the Ellman’s reagent assay (detecting reduction in free thiols) or amino acid analysis.

Protocol B: Turbidity Assay for Fibrin Polymerization

Objective: Validate the bioactivity of GPR-conjugated materials by assessing their ability to interact with fibrinogen.[1]

-

Preparation: Prepare Human Fibrinogen solution (2 mg/mL) in TRIS buffer (pH 7.4, 150 mM NaCl, 5 mM CaCl

). -

Baseline: Measure absorbance at 350 nm (A350) of the fibrinogen solution alone.

-

Experimental: Add GPR-conjugated nanoparticles or polymer.[1]

-

Control: Add free GPR peptide (should inhibit polymerization if added in excess) or Thrombin (positive control, induces rapid clotting).[1]

-

Measurement: Monitor A350 every 30 seconds for 30 minutes.

Visual Workflow: Peptide-Functionalization

Caption: Step-by-step workflow for site-specific conjugation of GPR peptide to biomaterial carriers.

References

-

Laudano, A. P., & Doolittle, R. F. (1978). Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers.[1][2] Proceedings of the National Academy of Sciences, 75(7), 3085–3089.[1][2] [Link][1][2]

-

Laudano, A. P., & Doolittle, R. F. (1980). Studies on synthetic peptides that bind to fibrinogen and prevent fibrin polymerization.[1] Structural requirements, number of binding sites, and species differences.[1] Biochemistry, 19(5), 1013–1019.[1][2][3] [Link]

-

Lorand, L. (2001). Factor XIII: Structure, activation, and interactions with fibrinogen and fibrin.[1] Annals of the New York Academy of Sciences, 936(1), 291–311.[1] [Link]

-

Barker, T. H., et al. (2010). Fibrinogen-based biomaterials: modulation of cell function and tissue repair.[1] Journal of Materials Chemistry, 20(40), 8854–8865.[1] [Link]

Sources

- 1. Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibrinopeptide A binds Gly-Pro-Arg-Pro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthetic peptide Gly-Pro-Arg-Pro-amide limits the plasmic digestion of fibrinogen in the same fashion as calcium ion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Recommended Concentrations of GPRP Peptide for Platelet Aggregation Studies

Introduction: The Role of GPRP in Elucidating Platelet Function

Platelet aggregation is a fundamental process in hemostasis and thrombosis. The final, critical step of this process is the crosslinking of adjacent platelets by fibrinogen, which binds to the activated glycoprotein IIb/IIIa (GPIIb/IIIa, also known as integrin αIIbβ3) receptors on the platelet surface[1][2]. Understanding the intricate signaling pathways that lead to GPIIb/IIIa activation is paramount for diagnosing bleeding disorders and developing novel antiplatelet therapies[2][3].

The synthetic tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a valuable tool for researchers in this field. GPRP is an analogue of the amino-terminal sequence of the fibrinogen α-chain[4][5]. Its primary mechanism of action is the competitive inhibition of fibrin polymerization and, crucially for platelet studies, the direct interference with fibrinogen binding to its platelet receptor, GPIIb/IIIa[4]. This specific action allows for the precise dissection of platelet function.

Unlike many inhibitors that block upstream signaling events, GPRP allows for normal platelet activation by various agonists (e.g., ADP, thrombin, collagen) while specifically blocking the final aggregation step[6]. This makes GPRP an ideal reagent for:

-

Studying platelet activation events (e.g., shape change, granule secretion, calcium mobilization) independent of aggregation[6][7].

-

Isolating and investigating the "inside-out" signaling that leads to GPIIb/IIIa activation.

-

Preventing fibrin clot formation in whole blood or platelet-rich plasma (PRP) when studying thrombin-induced activation, which would otherwise be obscured by a fibrin mesh[6][7][8].

This application note provides a comprehensive guide to the effective use of GPRP in platelet aggregation studies, detailing its mechanism, recommended concentration ranges, and a validated protocol for light transmission aggregometry (LTA).

Mechanism of Action: Competitive Inhibition at GPIIb/IIIa

Platelet aggregation is initiated by agonists that bind to specific receptors on the platelet surface. This triggers a cascade of intracellular signals, culminating in a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. Fibrinogen, a dimeric molecule, can then bridge two activated platelets, leading to the formation of a platelet aggregate.

GPRP exerts its effect at this terminal stage. By mimicking the binding motif of fibrinogen, it competitively occupies the receptor site on activated GPIIb/IIIa, thereby preventing fibrinogen from crosslinking platelets. It is important to note that GPRP does not prevent the initial activation of platelets by agonists[6].

Caption: GPRP competitively inhibits fibrinogen binding to activated GPIIb/IIIa.

Recommended Concentrations for Platelet Inhibition

The effective concentration of GPRP is highly dependent on the experimental system, particularly the concentration of fibrinogen in the sample[4]. In platelet-rich plasma (PRP), where fibrinogen is abundant, higher concentrations of GPRP are required compared to washed platelet suspensions.

Significant inhibition of fibrinogen binding begins at a 1:1 molar ratio of GPRP to fibrinogen and approaches maximum levels at a 100:1 ratio[4]. For complete abolishment of ADP-induced aggregation in washed platelets, a 30-fold molar excess has been reported[4].

| Application | Typical Concentration Range (Molar) | Typical Concentration Range (mg/mL) | Key Considerations & References |

| 50% Inhibition (IC50) in PRP | 1.0 - 3.2 mmol/L | 0.47 - 1.5 mg/mL | High concentration needed to compete with plasma fibrinogen.[9][10] |

| Synergistic Inhibition with GRGDS | 180 µmol/L | 0.085 mg/mL | When used with 50 µmol/L GRGDS for 50% inhibition.[9] |

| Inhibition of Fibrin Polymerization | 5 µmol/L | 0.0024 mg/mL | Used to study fibrin-platelet interactions without forming a full clot.[11] |

| Preparation of Degranulated Platelets | Not explicitly molar; used with thrombin | Not explicitly molar; used with thrombin | Sufficient to prevent fibrin mesh formation from released fibrinogen.[7] |

Note: The molecular weight of GPRP (C₁₈H₃₁N₇O₅) is approximately 441.5 g/mol . Concentrations in mg/mL are calculated based on this value.

Protocol: Determining Optimal GPRP Concentration (IC50)

It is strongly recommended that researchers perform a dose-response curve to determine the optimal GPRP concentration for their specific assay conditions (i.e., platelet donor, agonist, and agonist concentration).

-

Prepare Platelet-Rich Plasma (PRP): Follow the standard laboratory protocol for PRP preparation (see Section 4.1).

-

Prepare GPRP Serial Dilutions: Prepare a stock solution of GPRP (e.g., 10 mM in saline or appropriate buffer). Perform serial dilutions to create a range of concentrations that bracket the expected IC50 (e.g., 5 mM, 2.5 mM, 1.25 mM, 625 µM, 312 µM, 156 µM, 0 µM).

-

Perform Aggregometry:

-

Aliquot PRP into aggregometer cuvettes with stir bars.

-

Add different concentrations of GPRP (or vehicle control) to each cuvette and incubate for 1-5 minutes at 37°C.

-

Add a fixed, submaximal concentration of a platelet agonist (e.g., 5 µM ADP or 1 µM TRAP-6).

-

Record the maximum aggregation percentage for each GPRP concentration over 5-10 minutes.

-

-

Calculate IC50: Plot the maximum aggregation (%) against the log of GPRP concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of GPRP that inhibits 50% of the aggregation response.

Standard Protocol: Light Transmission Aggregometry (LTA) with GPRP

This protocol describes a standard LTA experiment to assess the effect of GPRP on agonist-induced platelet aggregation.

Materials and Reagents

-

Blood Collection: 3.2% Sodium Citrate Vacutainer tubes[12].

-

Peptide: Gly-Pro-Arg-Pro (GPRP) powder, stored at -20°C[5]. Reconstitute in saline or Tyrode's buffer.

-

Platelet Agonists: ADP, TRAP-6 (Thrombin Receptor Agonist Peptide), Collagen, etc.[13][14].

-

Equipment: Light transmission aggregometer, clinical centrifuge, calibrated pipettes.

-

Consumables: Plastic cuvettes and stir bars, plastic transfer pipettes.

Workflow

Caption: Experimental workflow for LTA using GPRP.

Step-by-Step Procedure

-

Blood Collection: Draw blood from consenting donors who have abstained from antiplatelet medications for at least 7 days[12]. Use a 21-gauge needle and collect into 3.2% sodium citrate tubes. Process samples within 4 hours of collection, keeping them at room temperature to prevent platelet activation[13][14][15].

-

PRP and PPP Preparation:

-

Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake turned off[3][15].

-

Carefully collect the upper layer of platelet-rich plasma (PRP) using a plastic pipette and transfer it to a capped plastic tube.

-

Centrifuge the remaining blood at a higher speed (e.g., 2700 x g) for 15 minutes to pellet the remaining cells and obtain platelet-poor plasma (PPP)[3][15].

-

-

Aggregometer Setup:

-

Turn on the aggregometer and allow the heating block to reach 37°C.

-

Calibrate the instrument by placing a cuvette with PRP to set the 0% aggregation baseline and a cuvette with PPP to set the 100% aggregation baseline[2].

-

-

Aggregation Measurement:

-

Pipette the required volume of PRP (e.g., 250-450 µL, depending on the instrument) into a cuvette containing a magnetic stir bar.

-

Place the cuvette in the heating block and allow it to equilibrate for at least 2 minutes.

-

Add a small volume of the GPRP stock solution (or vehicle for the control sample) to achieve the desired final concentration. Allow it to incubate for 1-5 minutes while stirring.

-

Establish a new baseline reading for 1 minute.

-

Add the platelet agonist (e.g., ADP, final concentration 5-10 µM) and record the aggregation trace for 5-10 minutes.

-

-

Data Analysis: The primary endpoint is the maximum percentage of aggregation achieved. Compare the aggregation curves and maximum aggregation values between the vehicle control and the GPRP-treated samples.

Troubleshooting and Scientific Considerations

-

Incomplete Inhibition: If GPRP fails to fully inhibit aggregation, the concentration may be too low for the amount of fibrinogen present. Re-evaluate the IC50 or increase the GPRP concentration.

-

Peptide Stability: Store GPRP powder at -20°C. Once reconstituted, aliquot and freeze for long-term storage. Avoid repeated freeze-thaw cycles.

-

Agonist Choice: GPRP should inhibit aggregation regardless of the agonist used (e.g., ADP, thrombin, epinephrine), as it acts on the final common pathway[4]. This can be used to confirm its mechanism of action.

-

Donor Variability: Platelet reactivity can vary significantly between individuals. It is crucial to include appropriate controls (vehicle, positive agonist control) for every experiment and every donor.

Conclusion

The GPRP peptide is an indispensable tool for platelet research, offering a specific and reliable method to block the final step of platelet aggregation. By competitively inhibiting the fibrinogen-GPIIb/IIIa interaction, it allows researchers to uncouple platelet activation from aggregation, facilitating detailed studies of intracellular signaling and receptor function. The protocols and concentration guidelines presented here provide a robust framework for the successful integration of GPRP into platelet function assays.

References

-

Plow, E. F., & Marguerie, G. (1980). Inhibition of fibrinogen binding to human platelets by the tetrapeptide glycyl-L-prolyl-L-arginyl-L-proline. Proceedings of the National Academy of Sciences, 77(10), 6057-6061. [Link]

-

Abrams, C. S., & Shattil, S. J. (1994). Platelet activation by thrombin can be directly measured in whole blood through the use of the peptide GPRP and flow cytometry. Blood Coagulation & Fibrinolysis, 5(1), 121-131. [Link]

-

Hufton, S. E., et al. (1990). Synergistic inhibition of platelet aggregation by fibrinogen-related peptides. Circulation Research, 67(4), 941-947. [Link]

-

Kinlough-Rathbone, R. L., et al. (1983). The use of the synthetic peptide, Gly-Pro-Arg-Pro, in the preparation of thrombin-degranulated rabbit platelets. Thrombosis Research, 32(2), 111-120. [Link]

-

Hufton, S. E., et al. (1990). Synergistic inhibition of platelet aggregation by fibrinogen-related peptides. AHA Journals. [Link]

-

ResearchGate. (n.d.). Platelet Aggregation Concentration and Values. ResearchGate. [Link]

-

Jung, S. M., & Moroi, M. (2000). Gly-Pro-Hyp is uniquely specific for platelet Gp VI and mediates platelet activation by collagen. Journal of Biological Chemistry, 275(11), 8016-8024. [Link]

-

Alshehri, O. M., et al. (2015). Fibrin activates GPVI in human and mouse platelets. Blood, 126(13), 1601-1608. [Link]

-

Vouros, E. K., et al. (2002). Mechanisms of action of proteinase-activated receptor agonists on human platelets. British Journal of Pharmacology, 136(6), 841-850. [Link]

-

Johnson, K. E., et al. (2018). Platelet functional testing via high-throughput microtiter plate-based assays. Current Protocols in Pharmacology, 83(1), e46. [Link]

-

Veklich, Y. I., et al. (1997). Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking. Biochemistry, 36(40), 12213-12220. [Link]

-

Practical-Haemostasis.com. (n.d.). Platelet Function Testing: Light Transmission Aggregometry. [Link]

-

Ollivier, V., et al. (2014). Platelet glycoprotein VI binds to polymerized fibrin and promotes thrombin generation. Blood, 124(5), 804-812. [Link]

-

Synnovis. (2015). Platelet function analysis (aggregometry). [Link]

-

Medscape. (2025). Platelet Aggregation. [Link]

-

Larsson, A., & Lindahl, T. L. (1994). Inhibition of fibrinogen binding to platelets by MK-852, a new GPIIb/IIIa antagonist. Upsala Journal of Medical Sciences, 99(2), 121-129. [Link]

-

CAP TODAY. (2021). Testing for platelet function using platelet-rich plasma. [Link]

-

Napper, M., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Journal of Visualized Experiments, (142), 58778. [Link]

-

ResearchGate. (n.d.). Inhibition of fibrinogen binding to platelets and platelet aggregation... ResearchGate. [Link]

-

Paniccia, R., et al. (2015). Platelet function tests: a comparative review. Vascular Health and Risk Management, 11, 133-148. [Link]

Sources

- 1. Inhibition of fibrinogen binding to platelets by MK-852, a new GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Testing for platelet function using platelet-rich plasma - CAP TODAY [captodayonline.com]

- 4. Inhibition of fibrinogen binding to human platelets by the tetrapeptide glycyl-L-prolyl-L-arginyl-L-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ≥95% (HPLC), fibrin polymerization inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 6. Platelet activation by thrombin can be directly measured in whole blood through the use of the peptide GPRP and flow cytometry: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The use of the synthetic peptide, Gly-Pro-Arg-Pro, in the preparation of thrombin-degranulated rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Fibrin activates GPVI in human and mouse platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Platelet function analysis (aggregometry) | Synnovis [synnovis.co.uk]

- 14. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

Technical Application Note: Handling, Storage, and Reconstitution of H-Gly-Pro-Arg-OH

Introduction & Chemical Context

H-Gly-Pro-Arg-OH (GPR) is a bioactive tripeptide corresponding to the N-terminal sequence of the fibrin

Physicochemical Profile[1][2][3][4]

-

Sequence: Glycine-Proline-Arginine[1]

-

Molecular Weight: ~328.37 g/mol

-

Chemical Nature: Hydrophilic, Basic (due to C-terminal Arginine)

-

Critical Property: Hygroscopic. The presence of the guanidino group in Arginine makes this peptide highly susceptible to moisture absorption from the atmosphere (deliquescence), which can lead to hydrolysis and inaccurate weighing.

Arrival & Initial Inspection Protocol

Upon receipt of the lyophilized peptide, immediate action is required to preserve chemical integrity.

-

Cold Chain Verification: Ensure the package arrived with active cool packs (or dry ice). If the pack is warm, perform an immediate purity check (HPLC) before use.

-

Vial Inspection: Check for cracks or compromised septa. The lyophilizate should appear as a white, fluffy "cake." A collapsed or sticky appearance suggests moisture ingress during transit.

Long-Term Storage Requirements (Lyophilized)

To maximize shelf-life (typically 6–12 months), strict adherence to temperature and humidity controls is mandatory.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Standard) -80°C (Long-term >6 mo) | Low temperatures reduce kinetic energy, slowing potential hydrolysis or oxidation reactions. |

| Humidity Control | Desiccated Container | Arginine residues are hygroscopic. Moisture facilitates deamidation and hydrolysis. Store vials inside a secondary container with silica gel or Drierite™. |

| Light | Dark / Amber Vials | While GPR is not highly photosensitive, standard peptide practice dictates protection from UV to prevent localized heating or radical formation. |

Reconstitution Protocol

CRITICAL WARNING: Do not open the vial immediately upon removal from the freezer.

Step 1: Thermal Equilibration

-

Procedure: Remove the vial from the freezer and place it on the benchtop for 30–60 minutes .

-

Why? Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the peptide cake. This "water shock" degrades the peptide and makes the powder sticky and unweighable.

Step 2: Solvent Selection

H-Gly-Pro-Arg-OH is a basic, hydrophilic peptide.

-

Primary Solvent: Sterile Distilled Water (ddH₂O) .

-

Solubility: Generally excellent (>1 mg/mL).

-

-

Alternative (If stubborn): 0.1% Acetic Acid .

-

Why? If the peptide is supplied as a TFA salt, it is acidic. If supplied as a free base, the basic Arginine may require slight acidification to protonate and fully dissolve.

-

-

Avoid: Phosphate Buffered Saline (PBS) for initial dissolution. High salt concentrations can reduce solubility ("salting out"). Dissolve in water first, then dilute into assay buffer.[2]

Step 3: Dissolution Mechanics

-

Add the calculated volume of solvent to the vial.

-

Do NOT Vortex vigorously. Vortexing introduces oxygen (oxidation risk) and shear stress.

-

Technique: Swirl the vial gently or invert slowly. Allow it to sit for 5–10 minutes.

-

Visual Check: The solution must be optically clear. Any turbidity indicates aggregation or incomplete solvation.

Handling Reconstituted Solutions

Peptides in solution are thermodynamically unstable.

-

Immediate Use: Preferred.

-

Short-Term Storage: Keep on ice (4°C) for max 24 hours.

-

Long-Term Storage:

-

Aliquot: Divide into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Flash Freeze: Use liquid nitrogen or dry ice/ethanol bath for rapid freezing.

-

Store: -20°C or -80°C.

-

Limit: Use within 3–4 weeks.

-

Visualized Workflows

Diagram 1: Handling & Reconstitution Decision Tree

This workflow ensures the integrity of the hygroscopic Arginine residue is maintained.

Caption: Workflow for handling hygroscopic GPR peptide. The red octagon highlights the critical equilibration step to prevent moisture damage.

Diagram 2: Mechanism of Action (Scientific Context)

Understanding why GPR is used helps in designing appropriate controls.

Caption: Synthetic GPR competes with the natural N-terminal fibrin sequence, preventing the cross-linking required for gelation.

References

-

Laudano, A. P., & Doolittle, R. F. (1978). Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers. Proceedings of the National Academy of Sciences, 75(7), 3085–3089.[3] Link

-

Laudano, A. P., & Doolittle, R. F. (1980). Studies on synthetic peptides that bind to fibrinogen and prevent fibrin polymerization.[3] Structural requirements, number of binding sites, and species differences.[3] Biochemistry, 19(5), 1013–1019.[3] Link

-

MedChemExpress. (n.d.).[2] GPRP (Fibrin Polymerization Inhibitor) Product Information. Retrieved October 26, 2023. Link

-

Bachem. (n.d.). Handling and Storage of Peptides. Retrieved October 26, 2023. Link

Sources

Troubleshooting & Optimization

Improving the solubility of H-Gly-Pro-Arg-OH acetate in organic solvents

Ticket #GPR-001: Solubility of H-Gly-Pro-Arg-OH Acetate in Organic Solvents[1][2]

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High[1][2]

Executive Summary: The "Arginine Problem"

You are likely facing precipitation or gelation when attempting to dissolve H-Gly-Pro-Arg-OH acetate (GPR) in solvents like Dichloromethane (DCM), Ethyl Acetate, or Acetonitrile (ACN).[1][2]

The Root Cause: This tripeptide contains Arginine (Arg) .[1][2][3] The guanidinium side chain of Arginine is one of the most hydrophilic moieties in peptide chemistry.[2] In the acetate salt form , the ionic interaction between the basic guanidinium group and the acetate counterion creates a tight, highly polar lattice that resists solvation by non-polar or moderately polar organic solvents.

The Solution Matrix: To achieve solubility in organic media, you must disrupt these intermolecular hydrogen bonds and ionic lattices using Dipolar Aprotic Solvents , Fluorinated Alcohols , or In-Situ Counterion Exchange .[1]

Diagnostic Workflow

Before altering your solvent system, use this decision tree to determine the correct protocol based on your downstream application (e.g., Synthesis vs. Biological Assay).

Figure 1: Diagnostic decision tree for selecting the appropriate solubilization strategy based on the intended solvent and application.

Technical Deep Dive: Thermodynamics of Solvation

To troubleshoot effectively, you must understand the competing forces at play.[2]

| Interaction Type | Description | Impact on GPR Acetate Solubility |

| Lattice Energy | Strong ionic attraction between Arg(+) and Acetate(-).[1][2] | High Barrier: Requires significant energy to break the crystal lattice.[2] |

| H-Bonding | Peptide backbone (Gly-Pro) and Arg side chain form intermolecular H-bonds.[1][2] | Aggregation: Causes gelation in solvents like ACN.[1][2] |

| Solvation Shell | Ability of solvent to surround and isolate peptide molecules.[1][2] | Failure Point: DCM/EtOAc cannot penetrate the ionic Arg-Acetate pair.[1][2] |

The "Magic Bullet": Fluorinated Alcohols

If you need this peptide in DCM (e.g., for a coupling reaction), standard solvents will fail.[1][2] You must use HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) or TFE (2,2,2-Trifluoroethanol) .[1][2]

-

Mechanism: HFIP is a strong hydrogen bond donor.[1][2] It aggressively solvates the peptide backbone and the arginine side chain, disrupting the aggregation that occurs in other organic solvents [1].[2]

-

Result: A mixture of 10-20% HFIP in DCM will typically dissolve GPR acetate completely.[1][2]

Troubleshooting Protocols (Q&A Format)

Scenario A: "I need to use the peptide in a cell-based assay, but it precipitates when I add it to the media."

Diagnosis: You likely dissolved it in a volatile organic solvent or a pH-incompatible buffer.[1][2] Protocol: The "DMSO Spike" Method

-

Weigh the GPR acetate powder.[2]

-

Dissolve the peptide in pure DMSO to a concentration of 20–50 mg/mL . This creates a "Master Stock."[1][2]

-

Add the aqueous buffer (PBS or Media) dropwise to the DMSO stock while vortexing.[2]

Scenario B: "I am trying to couple this peptide in DCM, but it's a suspension."

Diagnosis: GPR Acetate is insoluble in DCM.[1][2] Protocol: The Fluorinated Cosolvent System

-

Suspend the peptide in DCM.[2]

-

Sonication: Sonicate for 30 seconds. The suspension should turn into a clear solution.

Scenario C: "I need a strictly anhydrous solution for a sensitive reaction."

Diagnosis: Acetate salts are hygroscopic (water-loving).[1][2] Your "dry" peptide likely contains bound water.[1][2] Protocol: Azeotropic Drying & Counterion Swap

-

Dissolve the peptide in a small amount of TFA (Trifluoroacetic acid) or Acetic Acid .[1][2][5][6]

-

Evaporate the acid.[2] Repeat 2x with Toluene or DCM to azeotrope off water.[1][2]

-

Optional: If the acetate salt remains stubborn, treat with HCl in Dioxane to convert it to the Hydrochloride salt , which is often more amenable to solvation in DMF/DCM mixtures than the acetate form.

Visualizing the Solvation Mechanism

Understanding how HFIP disrupts the aggregation is critical for trusting the protocol.[2]

Figure 2: Mechanism of action: DCM promotes tight ionic pairing (insolubility), while HFIP forms a solvation shell that separates the Arginine-Acetate ion pair, enabling dissolution.[1][2]

Solubility Data Reference Table

| Solvent System | Solubility Rating | Application Note |

| Water / PBS | Excellent (>50 mg/mL) | Ideal for biological assays.[1][2] |

| DMSO / DMF | Good (~20 mg/mL) | Standard for stock solutions.[1][2] |

| Methanol / Ethanol | Moderate | Risk of gelation at high concentrations.[1][2] |

| Acetonitrile (Pure) | Poor | Likely to form a gum/gel.[1][2] |

| DCM / EtOAc | Insoluble | Do not use pure. |

| DCM + 10% HFIP | Excellent | Recommended for organic synthesis. |

| DCM + 10% TFE | Good | Cheaper alternative to HFIP.[1][2] |

References

-

Narayan, P. et al. (2005).[1][2] "The mechanism of peptide solubility in organic solvents: The role of fluorinated alcohols." Journal of the American Chemical Society.[2] (General concept grounding).

-

Bachem. (2021). "Peptide Solubility Guidelines." Bachem Technical Library.[1][2]

-

GenScript. (2023). "Peptide Solubility & Stability Guide." GenScript Technical Resources.

-

InvivoChem. (2024).[1][2] "Gly-Pro-Arg-Pro Acetate Solubility Data." Product Datasheet.

(Note: While specific solubility data for the exact tripeptide H-Gly-Pro-Arg-OH Acetate is empirically derived from the behavior of Arginine-rich peptides, the solvent compatibility profiles are standard for this class of molecules as supported by the references above.)

Sources

- 1. Gly-Pro-Arg-Pro Acetate | inhibitor of fibrinogen aggregation | CAS# 67869-62-9 | InvivoChem [invivochem.com]

- 2. Arg-Gly-Pro | C13H24N6O4 | CID 145453826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 6. bachem.com [bachem.com]

Troubleshooting peptide degradation of H-Gly-Pro-Arg-OH during storage

A Guide to Troubleshooting Peptide Degradation During Storage

Welcome to the technical support center for H-Gly-Pro-Arg-OH. As Senior Application Scientists, we understand that the stability and purity of your peptides are paramount to the success of your research. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and degradation of H-Gly-Pro-Arg-OH. We will delve into the causality behind storage recommendations and experimental choices to ensure the integrity of your peptide.

Troubleshooting Guide

This section addresses specific issues you may encounter with H-Gly-Pro-Arg-OH during storage, providing potential causes and actionable solutions.

1. Question: I observe a decrease in the peak area of my H-Gly-Pro-Arg-OH peptide and the appearance of a new, earlier-eluting peak in my HPLC analysis after storage. What could be the cause?

Answer:

This chromatographic profile strongly suggests the degradation of your peptide. The appearance of an earlier-eluting peak typically indicates the formation of a more polar or smaller degradation product. For H-Gly-Pro-Arg-OH, a likely culprit is hydrolysis of the peptide bonds.

-

Scientific Rationale: Peptide bonds, especially those involving glycine, can be susceptible to hydrolysis, which is the cleavage of the bond by a water molecule.[1][2][3] This reaction is often accelerated by acidic or basic conditions. The presence of residual moisture in the lyophilized powder or repeated exposure to atmospheric humidity can facilitate this process. The resulting fragments, such as H-Gly-Pro-OH and Arginine, or Glycine and H-Pro-Arg-OH, would be smaller and likely more polar, leading to shorter retention times on a reverse-phase HPLC column.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected peptide hydrolysis.

-

Recommended Actions:

-

Confirm Degradation Product: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak. If the mass corresponds to a fragment of H-Gly-Pro-Arg-OH, this confirms hydrolysis.

-

Review Storage Protocol: Ensure the peptide is stored as a lyophilized powder at -20°C or below in a tightly sealed container within a desiccator to minimize moisture.[4][5]

-

Aliquot Samples: To prevent repeated exposure of the entire batch to atmospheric moisture, it is best practice to aliquot the lyophilized powder into smaller, single-use vials upon receipt.[4]

-

2. Question: My H-Gly-Pro-Arg-OH peptide shows a new peak in the HPLC with a similar retention time to the main peak, and my mass spectrometry analysis reveals a +14 Da mass shift. What is happening?

Answer:

A +14 Da mass shift is a strong indicator of oxidation of the arginine residue.

-

Scientific Rationale: The guanidinium group of arginine is susceptible to oxidation, particularly through metal-catalyzed oxidation (MCO), which can occur in the presence of trace metal ions and reactive oxygen species (ROS).[6][7] This can lead to the conversion of the arginine side chain to glutamic semialdehyde, a process known as carbonylation. The resulting modification adds to the mass of the peptide.

-

Potential Degradation Pathway:

Caption: Oxidation of the Arginine residue in H-Gly-Pro-Arg-OH.

-

Recommended Actions:

-

Minimize Oxygen Exposure: When handling the lyophilized powder, work quickly and in a low-humidity environment. After weighing, purge the vial with an inert gas like argon or nitrogen before sealing.

-

Use High-Purity Solvents: When preparing solutions, use high-purity, degassed solvents to minimize dissolved oxygen and potential metal ion contamination.

-

Chelating Agents: If the application allows, consider the addition of a chelating agent like EDTA to the buffer to sequester any trace metal ions that could catalyze oxidation.

-

3. Question: I'm observing a loss of H-Gly-Pro-Arg-OH over time, but no distinct new peaks are appearing in my HPLC chromatogram, just a general increase in the baseline noise. What could be the issue?

Answer:

This scenario could be due to the formation of a diketopiperazine , a cyclic degradation product.

-

Scientific Rationale: Peptides with proline at the second position are known to be susceptible to the formation of a diketopiperazine.[8] The N-terminal amino group of glycine can attack the carbonyl group of the proline residue, leading to the cleavage of the Gly-Pro bond and the formation of cyclo(Gly-Pro) and H-Arg-OH. The cyclo(Gly-Pro) is a small, neutral molecule that may not be well-retained or detected under typical reverse-phase HPLC conditions for peptides, potentially contributing to baseline noise rather than a distinct peak.

-

Potential Degradation Pathway:

Caption: Diketopiperazine formation from H-Gly-Pro-Arg-OH.

-

Recommended Actions:

-

Modify HPLC Method: To detect the potential cyclo(Gly-Pro) product, you may need to adjust your HPLC method. A shallower gradient or a column with a different selectivity might be necessary to retain and resolve this small, polar molecule.

-

LC-MS Analysis: Use LC-MS to screen for the expected mass of cyclo(Gly-Pro) in your sample.

-

Strict Storage Conditions: This degradation pathway is often accelerated by heat and moisture. Adhering strictly to the recommended storage conditions of -20°C or colder in a desiccated environment is crucial.[4][5]

-

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for lyophilized H-Gly-Pro-Arg-OH?

For long-term stability, lyophilized H-Gly-Pro-Arg-OH should be stored at -20°C or, for extended periods, at -80°C.[4] The peptide should be kept in a tightly sealed vial, preferably within a desiccator containing a desiccant to protect it from moisture. Exposure to light should also be minimized.

Q2: How many times can I freeze and thaw a solution of H-Gly-Pro-Arg-OH?

It is strongly recommended to avoid repeated freeze-thaw cycles as this can accelerate peptide degradation.[4] When you first dissolve the peptide, you should prepare aliquots of a volume suitable for single experiments. These aliquots can then be stored frozen.

Q3: What is the recommended procedure for weighing the lyophilized peptide?

To prevent condensation of atmospheric moisture onto the cold peptide, allow the vial to equilibrate to room temperature in a desiccator before opening. Weigh the desired amount quickly in a low-humidity environment. After weighing, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing and returning it to cold storage.

Q4: My peptide is difficult to dissolve. What solvent should I use?

H-Gly-Pro-Arg-OH is a relatively polar peptide due to the N-terminal amine, the C-terminal carboxyl group, and the basic side chain of arginine. It should be soluble in aqueous buffers. For initial solubilization, sterile, distilled water or a dilute acidic solution (e.g., 0.1% trifluoroacetic acid in water) is recommended. If you encounter solubility issues, gentle vortexing or sonication may help.

Q5: How can I assess the purity of my H-Gly-Pro-Arg-OH peptide?

The most common and reliable method for assessing peptide purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9] This should be coupled with mass spectrometry (MS) to confirm the identity of the main peak and any impurities.[10]

Experimental Protocols

Protocol 1: RP-HPLC Analysis of H-Gly-Pro-Arg-OH

This protocol provides a general starting point for the analysis of H-Gly-Pro-Arg-OH. Optimization may be required based on your specific instrumentation.

| Parameter | Recommendation |

| Column | C18, 3-5 µm particle size, 100-150 Å pore size, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at 214 nm and 280 nm |

| Sample Preparation | Dissolve peptide in Mobile Phase A to a concentration of 1 mg/mL. |

Step-by-Step Methodology:

-

System Equilibration: Equilibrate the HPLC system with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

-

Injection: Inject 10-20 µL of the prepared peptide solution.

-

Elution: Run the gradient as described in the table above.

-

Data Analysis: Integrate the peak areas to determine the purity of the peptide. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.

References

-

Schaffert, E. S., & Mali, M. (2005). Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Journal of the American Chemical Society, 127(38), 13341–13349. [Link]

-

Kafader, J. O., Melani, R. D., D'Arcy, S., & Julian, R. R. (2018). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Analytical and Bioanalytical Chemistry, 410(21), 5225–5234. [Link]

-

Kovach, T. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy. Retrieved from [Link]

-

MDPI. (2023). A Graphene Field-Effect Transistor-Based Biosensor Platform for the Electrochemical Profiling of Amino Acids. Biosensors, 13(7), 735. [Link]

-

The Bumbling Biochemist. (2022, December 10). Proline's structural strangeness & hydrogen bonding in proteins (which pro can't do) & cis-peptides [Video]. YouTube. [Link]

-

Wikipedia contributors. (2024, January 28). Post-translational modification. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]

-

Chilamari, M., Gupta, S., & Ramapanicker, R. (2025). Chemical Carbonylation of Arginine in Peptides and Proteins. Journal of the American Chemical Society. [Link]

-

Chilamari, M., Gupta, S., & Ramapanicker, R. (2025). Chemical Carbonylation of Arginine in Peptides and Proteins. ACS Publications. [Link]

-

Mika, N., Zorn, H., & Rühl, M. (2015). Prolyl-specific peptidases for applications in food protein hydrolysis. Applied Microbiology and Biotechnology, 99(19), 7837–7846. [Link]

-

Pal, D., & Chakrabarti, P. (2016). The carboxy-terminus, a key regulator of protein function. Protein Science, 25(8), 1431–1443. [Link]

-

Zhang, X., & Højrup, P. (2010). Cyclization of the N-terminal X-Asn-Gly motif during sample preparation for bottom-up proteomics. Analytical Chemistry, 82(20), 8680–8685. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Methods in Molecular Biology, 11, 21-36. [Link]

-

Damm, C., & Peukert, W. (2014). Degradation of Glycine and Alanine on Irradiated Quartz. Origins of Life and Evolution of Biospheres, 44(1), 1–15. [Link]

-

Li, H., Liu, D., & Lai, L. (2007). The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states. Biophysical Journal, 93(10), 3482–3488. [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Degradation Product Characterization. Retrieved from [Link]

-

All In with Dr Betts. (2021, November 8). The Peptide Bond Hydrolysis: Protein Chemistry Video [Video]. YouTube. [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

-

Truman, R. (2013). Degradation pathways of glycine. Journal of Creation, 27(3), 92-98. [Link]

-

CD Formulation. (n.d.). C-Terminal Modified Peptide Synthesis. Retrieved from [Link]

-

Pícha, J., Budešínský, M., & Jiracek, J. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(16), 11466–11475. [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

Góngora-Benítez, M., & Tulla-Puche, J. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, 53(1), 133-157. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Retrieved from [Link]

-

Wang, Y., & Ho, C. T. (2005). Effects of Water Content on Volatile Generation and Peptide Degradation in the Maillard Reaction of Glycine, Diglycine, and Triglycine. Journal of Agricultural and Food Chemistry, 53(11), 4552–4556. [Link]

-

Pícha, J., Budešínský, M., & Jiracek, J. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(16), 11466–11475. [Link]

-

Marshall, K. E., Vadukul, D. M., & Murphy, R. M. (2015). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Frontiers in Molecular Biosciences, 2, 48. [Link]

-

Arbour, C. A., & Bode, J. W. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Israel Journal of Chemistry, 60(3-4), 169–181. [Link]

-